molecular formula C13H19NO B15236066 ((2S,6R)-6-(P-Tolyl)tetrahydro-2H-pyran-2-YL)methanamine

((2S,6R)-6-(P-Tolyl)tetrahydro-2H-pyran-2-YL)methanamine

Katalognummer: B15236066
Molekulargewicht: 205.30 g/mol
InChI-Schlüssel: FDPIBCTYPGSYAR-QWHCGFSZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

((2S,6R)-6-(P-Tolyl)tetrahydro-2H-pyran-2-YL)methanamine is a chiral amine compound with a tetrahydropyran ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ((2S,6R)-6-(P-Tolyl)tetrahydro-2H-pyran-2-YL)methanamine typically involves the following steps:

    Formation of the Tetrahydropyran Ring: This can be achieved through the cyclization of a suitable precursor, such as a hydroxy ketone, under acidic conditions.

    Introduction of the P-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

((2S,6R)-6-(P-Tolyl)tetrahydro-2H-pyran-2-YL)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a strong base, such as sodium hydride (NaH), and a suitable solvent, like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ((2S,6R)-6-(P-Tolyl)tetrahydro-2H-pyran-2-YL)methanamine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.

Biology

In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its structure allows it to mimic natural substrates, making it useful in probing enzyme mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmaceutical intermediate. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of ((2S,6R)-6-(P-Tolyl)tetrahydro-2H-pyran-2-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • ((2S,6R)-6-(Phenyl)tetrahydro-2H-pyran-2-YL)methanamine
  • ((2S,6R)-6-(Methyl)tetrahydro-2H-pyran-2-YL)methanamine
  • ((2S,6R)-6-(Ethyl)tetrahydro-2H-pyran-2-YL)methanamine

Uniqueness

((2S,6R)-6-(P-Tolyl)tetrahydro-2H-pyran-2-YL)methanamine is unique due to the presence of the p-tolyl group, which imparts specific steric and electronic properties. This can influence the compound’s reactivity and its interactions with biological targets, making it distinct from other similar compounds.

Eigenschaften

Molekularformel

C13H19NO

Molekulargewicht

205.30 g/mol

IUPAC-Name

[(2S,6R)-6-(4-methylphenyl)oxan-2-yl]methanamine

InChI

InChI=1S/C13H19NO/c1-10-5-7-11(8-6-10)13-4-2-3-12(9-14)15-13/h5-8,12-13H,2-4,9,14H2,1H3/t12-,13+/m0/s1

InChI-Schlüssel

FDPIBCTYPGSYAR-QWHCGFSZSA-N

Isomerische SMILES

CC1=CC=C(C=C1)[C@H]2CCC[C@H](O2)CN

Kanonische SMILES

CC1=CC=C(C=C1)C2CCCC(O2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.